1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea
Description
Properties
CAS No. |
106472-36-0 |
|---|---|
Molecular Formula |
C13H12Cl2N4O |
Molecular Weight |
311.16 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C13H12Cl2N4O/c1-7-5-8(2)17-12(16-7)19-13(20)18-9-3-4-10(14)11(15)6-9/h3-6H,1-2H3,(H2,16,17,18,19,20) |
InChI Key |
ITULGWHUHDIZBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with 4,6-dimethyl-2-aminopyrimidine in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)-3-(4-methylpyrimidin-2-yl)urea
- 1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea
- 1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-5-yl)urea
Uniqueness
1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of both dichlorophenyl and dimethylpyrimidinyl groups may confer unique chemical and biological properties compared to similar compounds.
Biological Activity
1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea, commonly referred to as a substituted urea compound, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which includes a dichlorophenyl group and a pyrimidine moiety, contributing to its diverse interactions with biological targets.
- Molecular Formula : CHClNO
- Molecular Weight : 459.33 g/mol
- CAS Number : 351226-25-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Research indicates that it may exhibit anti-cancer properties , potentially through modulation of metabolic pathways and inhibition of tumor progression.
Biological Activity Overview
This compound has been studied for several biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation in various studies. For instance, it was found to induce apoptosis in cancer cell lines by increasing caspase activity and arresting the cell cycle at the G1 phase .
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes linked to cancer metabolism, such as those involved in glycolysis and DNA repair mechanisms .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, with IC values ranging from 0.11 to 1.47 µM . These findings suggest that the compound could be a candidate for further development as an anticancer agent.
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring enhanced the biological activity of similar compounds . This highlights the importance of molecular modifications in optimizing therapeutic efficacy.
- Comparative Analysis with Similar Compounds :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | Contains dichlorophenyl group | Herbicidal properties |
| N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)urea | Similar urea structure | Anticancer activity |
| 1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea | Urea derivative with different halogenation | Herbicidal activity |
Q & A
Basic: What are the recommended synthetic routes for 1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves coupling an isocyanate derivative of 3,4-dichlorophenyl with a 4,6-dimethylpyrimidin-2-yl amine under anhydrous conditions. Key steps include:
- Step 1: Preparation of the 3,4-dichlorophenyl isocyanate via phosgenation of the corresponding aniline.
- Step 2: Reaction with 4,6-dimethylpyrimidin-2-amine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours .
- Optimization: Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, temperature, stoichiometry). For example, fractional factorial designs can reduce the number of trials while maximizing yield .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Resolves the 3D structure, confirming substituent positions and hydrogen-bonding patterns (e.g., urea moiety interactions). Data-to-parameter ratios > 15 and R-factors < 0.06 ensure reliability .
- NMR Spectroscopy: H and C NMR verify aromatic proton environments (e.g., 3,4-dichlorophenyl protons at δ 7.2–7.8 ppm) and methyl groups on the pyrimidine ring (δ 2.3–2.6 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 296.1519 (CHClNO) .
Advanced: How should researchers design experiments to investigate the compound’s biological activity, including dose-response relationships?
Methodological Answer:
- In vitro Assays: Use cell-based models (e.g., cancer cell lines) with ATP-based viability assays (e.g., CellTiter-Glo®).
- Dose-Response Design:
- Range-Finding: Test log-scale concentrations (e.g., 0.1–100 µM).
- Replicates: Include triplicate wells to account for variability.
- Controls: Use positive (e.g., staurosporine) and vehicle controls (e.g., DMSO).
- Data Analysis: Fit sigmoidal curves using software like GraphPad Prism to calculate IC values .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Source Analysis: Compare experimental conditions (e.g., cell line origin, passage number, assay duration). For example, discrepancies in IC values may arise from differences in ATP quantification methods .
- Meta-Analysis: Pool data from multiple studies using random-effects models to account for heterogeneity. Tools like RevMan or R’s metafor package can quantify bias .
- Validation: Reproduce conflicting studies under standardized protocols (e.g., NIH’s Assay Guidance Manual) .
Advanced: What computational methods are used to predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger’s Glide to model binding to targets (e.g., kinases). Validate with free energy calculations (MM/GBSA) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to confirm binding .
- QSAR Models: Train on pyrimidine-urea derivatives using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
Advanced: What are the key challenges in scaling up the synthesis of this compound, and how can they be addressed?
Methodological Answer:
- Challenge 1: Exothermic reactions during isocyanate formation.
- Challenge 2: Low solubility of the urea product in common solvents.
- Process Control: Implement PAT (Process Analytical Technology) tools for real-time HPLC monitoring .
Basic: What are the known biological targets or pathways associated with this compound?
Methodological Answer:
- Targets: Kinases (e.g., EGFR, VEGFR) due to structural similarity to known urea-based inhibitors .
- Pathways: Apoptosis modulation (via Bcl-2/Bax ratio changes) and oxidative stress response (Nrf2/ARE pathway) .
- Validation: Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target relevance .
Advanced: How can researchers compare the structure-activity relationship (SAR) of this compound with structural analogs?
Methodological Answer:
- SAR Table:
- Method: Synthesize analogs via parallel synthesis and test in uniform assays. Use PCA (Principal Component Analysis) to cluster activity profiles .
Advanced: How can researchers integrate computational and experimental data to optimize this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use SwissADME or ADMET Predictor™ to estimate permeability (e.g., Caco-2 assay correlations) and CYP450 inhibition .
- In Silico Toxicity: Apply DEREK Nexus to flag structural alerts (e.g., mutagenic potential of dichlorophenyl groups) .
- Iterative Design: Combine molecular dynamics (for solubility) and metabolic stability data (e.g., microsomal t) to prioritize derivatives .
Basic: What are the recommended storage conditions and handling protocols for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
